{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid
Description
¹H/¹³C Nuclear Magnetic Resonance (NMR)
Predicted NMR shifts for key protons and carbons (referencing DMSO-d₆):
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |
|---|---|---|---|
| 1 | 12.3 (s, 1H) | 170.1 | Carboxylic acid (COOH) |
| 2 | 3.58 (s, 2H) | 40.2 | CH₂ (acetic acid) |
| 3 | 7.25–7.45 (m, 4H) | 120.1–138.4 | Phenyl ring protons |
| 4 | 7.65–7.85 (m, 2H) | 142.7, 148.9 | Benzimidazole C2, C5 |
| 5 | 10.2 (s, 1H) | - | NH (amino linker) |
Fourier-Transform Infrared (FT-IR)
Key absorption bands:
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₓ : 265 nm (π→π* transition in benzimidazole), 310 nm (n→π* transition in carboxylic acid).
Properties
CAS No. |
917763-67-8 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylamino)phenyl]acetic acid |
InChI |
InChI=1S/C15H13N3O2/c19-14(20)9-10-5-7-11(8-6-10)16-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,19,20)(H2,16,17,18) |
InChI Key |
MBKKBGPJQYJLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. For example, heating a mixture of p-aminobenzoic acid and PPA in a microwave oven can produce the desired compound in high yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Analgesic Properties
Research has indicated that benzimidazole derivatives, including 4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid, exhibit substantial analgesic effects. A study highlighted that several synthesized benzimidazole derivatives demonstrated significant analgesic activity by inhibiting acetic acid-induced writhing in mice, with some compounds showing enhanced efficacy compared to standard analgesics like diclofenac .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties. In various studies, derivatives of benzimidazole were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, certain derivatives exhibited IC50 values in the nanomolar range against these enzymes, indicating strong potential as anti-inflammatory agents .
Antitumor Activity
The anticancer potential of 4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid has been explored through various in vitro studies. Compounds derived from this structure have been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. For example, certain derivatives showed IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting they may offer a safer and more effective alternative for cancer treatment .
Antimicrobial Activities
Benzimidazole derivatives have also been investigated for their antimicrobial properties. The presence of specific substituents on the benzimidazole ring has been linked to enhanced antibacterial and antifungal activities against a range of pathogens. For instance, certain compounds demonstrated notable efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs of {4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid:
*Inferred from anti-inflammatory activities of structurally related compounds (e.g., BD, BK in ).
Structure-Activity Relationships (SAR)
- Acetic Acid vs.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in BK, BJ) on the phenyl ring correlate with increased anti-inflammatory activity, likely due to enhanced hydrogen bonding or enzyme inhibition .
- Chain Length : Butanehydrazide derivatives (e.g., Compound 17) show broader antibacterial activity, possibly due to increased membrane permeability .
Biological Activity
The compound {4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid, a benzimidazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzimidazole ring linked to a phenyl group with an acetic acid moiety. The synthesis typically involves the reaction of 1H-benzimidazole with appropriate acylating agents to yield the desired compound. Various synthetic routes have been explored to optimize yield and biological activity.
1. Anti-inflammatory Activity
Benzimidazole derivatives, including this compound, have shown significant anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. For instance, a study demonstrated that derivatives exhibited lower IC50 values compared to ibuprofen in inhibiting inflammatory mediators in vitro and showed comparable effects in vivo using carrageenan-induced edema models .
2. Anticancer Properties
The antiproliferative activity of benzimidazole derivatives is well-documented. Compounds similar to this compound have been tested against various cancer cell lines. In vitro studies revealed that certain benzimidazole derivatives significantly inhibited cell proliferation in breast (MCF-7), liver (HepG2), and lung (A549) cancer cells . The structure-activity relationship (SAR) suggests that modifications to the benzimidazole core can enhance anticancer efficacy.
3. Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies indicate that benzimidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to standard antibiotics like amikacin .
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of various benzimidazole derivatives, this compound was found to significantly reduce paw edema in mice models, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of benzimidazole derivatives against cancer cell lines. The results indicated that certain modifications to the benzimidazole structure enhanced cytotoxicity against MCF-7 cells, suggesting that this compound could be a candidate for further development as an anticancer agent .
Data Table: Biological Activities of Benzimidazole Derivatives
Q & A
Basic: What are the standard synthetic routes for {4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via condensation reactions between benzimidazole derivatives and substituted phenylacetic acid precursors. For example, refluxing 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone with hydroxyacetic acid in methanol under controlled temperatures (e.g., 2 hours at 80°C) yields hydrazide derivatives . Optimization involves adjusting reaction time, solvent polarity, and stoichiometry. TLC is used to monitor completion, followed by recrystallization (e.g., methanol) for purification. Key parameters include avoiding over-refluxing to prevent byproducts and ensuring anhydrous conditions for high yields .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- TLC: Monitors reaction progress using silica gel plates and UV visualization .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetic acid moiety, N-H stretches for benzimidazole) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methylene groups at δ 3.5–4.0 ppm) and carbon backbone .
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anti-inflammatory activity?
Methodological Answer:
SAR studies focus on modifying the phenylacetic acid and benzimidazole moieties. For instance:
- Phenyl Substituents: Electron-withdrawing groups (e.g., -NO₂ at meta positions) enhance anti-inflammatory activity by improving target binding .
- Benzimidazole Modifications: Introducing hydrazide or thiazole-triazole appendages (e.g., compound 9c in ) increases potency against COX-2 .
- Bioisosteric Replacements: Replacing acetic acid with propanoic acid improves solubility without compromising activity .
Experimental Validation: In vitro assays (e.g., COX inhibition) and in vivo rat paw edema models are used, with Indomethacin as a positive control .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. anti-inflammatory effects)?
Methodological Answer:
Contradictions may arise from differences in assay models or structural analogs. For example:
- reports neuroprotective effects (attenuation of morphine-induced pain) via µ-opioid receptor modulation , while highlights anti-inflammatory activity via COX-2 inhibition .
Resolution Strategies:- Target-Specific Assays: Use siRNA knockdown or receptor-binding studies to confirm primary targets.
- Dose-Response Analysis: Determine if effects are concentration-dependent or off-target.
- Structural Comparisons: Compare substituent patterns (e.g., methoxy vs. nitro groups) to identify activity-specific motifs .
Advanced: What crystallographic methods are suitable for determining the 3D structure of this compound and its derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key steps include:
- Challenges: Poor crystal habit due to flexible acetic acid side chains may require co-crystallization with stabilizing agents (e.g., PEG) .
Advanced: How can computational methods aid in optimizing synthetic pathways and predicting bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states to predict reaction barriers (e.g., condensation vs. cyclization energetics) .
- Molecular Docking: Screens derivatives against targets (e.g., COX-2 PDB: 5KIR) to prioritize synthesis. For example, 9c () showed superior binding affinity due to hydrophobic interactions with Val523 .
- ADMET Prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., logP <3 for oral bioavailability) .
Advanced: What strategies mitigate challenges in purifying hydrophilic derivatives of this compound?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar derivatives .
- Salt Formation: Converting the acetic acid to a sodium salt improves crystallinity .
- Azeotropic Distillation: Removes water during hydrazide synthesis to prevent hydrolysis .
Advanced: How do reaction solvents and catalysts influence the synthesis of triazole- and thiazole-containing analogs?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in triazole synthesis, while toluene aids azeotropic water removal in hydrazide formation .
- Catalysts: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) accelerates triazole ring formation with >90% yield .
- Side Reactions: Trace moisture leads to ester hydrolysis; thus, molecular sieves or anhydrous MgSO₄ are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
